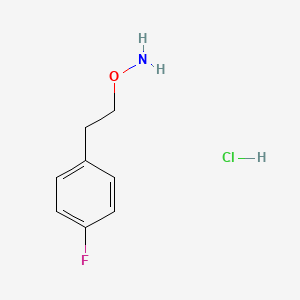![molecular formula C16H19NNa2O6S B13700578 Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate](/img/structure/B13700578.png)
Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate is a complex organic compound with the molecular formula C16H19NO6SNa2 and a molecular weight of 399.37 . This compound is known for its unique structure, which includes a quinoline core substituted with hydroxy, dimethyl, and sulfonatomethyl groups, making it a valuable molecule in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the hydroxy, dimethyl, and sulfonatomethyl groups. The final step involves the addition of the butanoate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The sulfonatomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired products .
Major Products
Major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Applications De Recherche Scientifique
Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonatomethyl groups play a crucial role in binding to target proteins, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.
4-Hydroxy-2-quinolones: Known for their diverse biological activities and pharmaceutical applications.
Uniqueness
Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized research and industrial applications.
Propriétés
Formule moléculaire |
C16H19NNa2O6S |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
disodium;4-[7-hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1-yl]butanoate |
InChI |
InChI=1S/C16H21NO6S.2Na/c1-16(2)9-11(10-24(21,22)23)13-6-5-12(18)8-14(13)17(16)7-3-4-15(19)20;;/h5-6,8-9,18H,3-4,7,10H2,1-2H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
Clé InChI |
SHOZJDHUWSGCFK-UHFFFAOYSA-L |
SMILES canonique |
CC1(C=C(C2=C(N1CCCC(=O)[O-])C=C(C=C2)O)CS(=O)(=O)[O-])C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















